![molecular formula C17H14N2OS B5650788 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5650788.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazole and benzamide derivatives typically involves starting from basic aromatic acids or acetic acids, followed by reactions with various reagents to introduce the thiazole and benzamide functionalities. For example, Ravinaik et al. (2021) described the design and synthesis of substituted benzamides starting from 2-(4-methylphenyl)acetic acid, indicating a multi-step synthesis process that could be relevant to N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been explored through various analytical techniques. For instance, Yadav and Ballabh (2020) investigated the role of methyl functionality and S⋯O interaction in benzamide derivatives, which could provide insights into the molecular structure analysis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives include cyclization and interactions with other molecules. Saeed et al. (2008) explored the base-catalyzed cyclization of thioureas with acetophenone to produce thiazolylidene benzamides, showcasing the chemical reactivity of thiazole derivatives (Saeed et al., 2008).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and stability, are influenced by their molecular structure. The gelation behavior of benzamide derivatives, as studied by Yadav and Ballabh (2020), highlights the impact of molecular modifications on physical properties, relevant to understanding the physical characteristics of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are key aspects of benzamide and thiazole derivatives. The antimicrobial and anticancer evaluations of similar compounds indicate the potential bioactivity of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide derivatives. For example, the study by Ravinaik et al. (2021) on anticancer activity provides insights into the chemical properties and potential applications of related compounds (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-18-16(11-21-12)14-8-5-9-15(10-14)19-17(20)13-6-3-2-4-7-13/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWMNASGALOMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5471978 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.